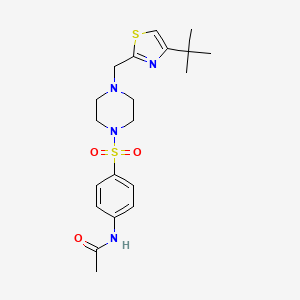

N-(4-((4-((4-(tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)sulfonyl)phenyl)acetamide

Description

N-(4-((4-((4-(tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)sulfonyl)phenyl)acetamide is a structurally complex molecule featuring a thiazole core substituted with a tert-butyl group, a piperazine ring linked via a sulfonyl bridge, and an acetamide moiety attached to a phenyl group. Its design integrates key pharmacophores: the thiazole ring (a bioisostere for pyridine or benzene), the sulfonyl-piperazine moiety (implicated in solubility and receptor interactions), and the acetamide group (common in drug molecules for hydrogen bonding).

Properties

IUPAC Name |

N-[4-[4-[(4-tert-butyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]sulfonylphenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N4O3S2/c1-15(25)21-16-5-7-17(8-6-16)29(26,27)24-11-9-23(10-12-24)13-19-22-18(14-28-19)20(2,3)4/h5-8,14H,9-13H2,1-4H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOPZTXVBRHKOSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=NC(=CS3)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-((4-((4-(tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)sulfonyl)phenyl)acetamide, also known as a thiazole-based compound, has garnered attention due to its potential biological activities. This article delves into its synthesis, biological activity, structure-activity relationships (SAR), and various applications in medicinal chemistry.

Synthesis and Structural Characteristics

The compound is synthesized through a multi-step process that typically involves the formation of a thiazole ring, followed by the introduction of a piperazine moiety and subsequent acylation. The general synthetic route includes:

- Formation of the Thiazole Ring : This is achieved via the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

- Piperazine Ring Introduction : The thiazole derivative undergoes nucleophilic substitution with piperazine.

- Acylation : The final step involves attaching the sulfonamide and acetamide functionalities to yield the target compound.

Structural Formula

The molecular formula for this compound is , with a molecular weight of approximately 411.5 g/mol .

Anticancer Activity

Research indicates that thiazole derivatives exhibit significant anticancer properties. In vitro studies have shown that compounds similar to this compound can induce apoptosis in cancer cell lines. For instance, derivatives have shown IC50 values in the low micromolar range against various cancer types, indicating potent cytotoxicity .

Antimicrobial Properties

Thiazole-containing compounds have been evaluated for their antimicrobial activity. Studies suggest that these compounds can inhibit bacterial growth by disrupting cellular processes. They have been tested against a range of pathogens, including both Gram-positive and Gram-negative bacteria, demonstrating significant antibacterial effects .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It has been shown to modulate inflammatory pathways by inhibiting the activation of NF-kB, a key transcription factor involved in inflammation . This suggests potential therapeutic applications in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

SAR studies reveal that modifications to the thiazole and piperazine rings can enhance biological activity. For example, substituents at specific positions on the thiazole ring can significantly affect potency and selectivity against various biological targets. The presence of electron-donating groups on the phenyl ring has been correlated with increased anticancer activity .

Case Study 1: Anticancer Activity

In a study published in MDPI, a series of thiazole derivatives were evaluated for their cytotoxicity against A-431 and Jurkat cell lines. The most active compound demonstrated an IC50 value lower than that of doxorubicin, highlighting its potential as a lead compound for further development in cancer therapy .

Case Study 2: Antimicrobial Efficacy

Another study assessed the antimicrobial properties of thiazole-piperazine derivatives against Mycobacterium tuberculosis. The results indicated that certain modifications enhanced efficacy, suggesting pathways for drug development targeting resistant strains .

Scientific Research Applications

Chemical Properties and Structure

The compound has the following molecular formula: , with a molecular weight of 468.6 g/mol. Its structure features a thiazole ring, which is known for its biological activity, linked to a piperazine moiety and a sulfonamide group, contributing to its pharmacological properties.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, modifications of related compounds have been shown to exhibit growth inhibition in various cancer cell lines, including pancreatic cancer cells such as MiaPaCa2 and PANC-1. The structure-activity relationship (SAR) analysis indicates that specific substitutions on the phenylacetamide moiety can enhance cytotoxicity against these cell lines .

Anticonvulsant Activity

Research has demonstrated that derivatives of thiazole-containing compounds exhibit anticonvulsant properties. For example, a study reported that certain thiazole-integrated compounds showed significant activity in animal models of epilepsy, suggesting that the thiazole moiety plays a crucial role in enhancing anticonvulsant effects .

Anti-inflammatory Effects

The compound has been investigated for its ability to act as an antagonist of the CCR2b receptor, which is involved in inflammatory responses. This suggests potential applications in treating inflammatory diseases .

Case Study 1: Anticancer Screening

A focused library of compounds derived from N-(4-((4-(tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)sulfonyl)phenyl acetamide was synthesized and screened against multiple human cancer cell lines. The results indicated that certain modifications led to enhanced anticancer activity, particularly against drug-resistant pancreatic cancer cells .

Case Study 2: Anticonvulsant Activity Evaluation

In vivo studies evaluated the anticonvulsant activity of new derivatives based on the thiazole-piperazine scaffold. The findings showed that specific substitutions at the 3-position significantly influenced their efficacy, demonstrating the importance of structural optimization in drug design .

Comparison with Similar Compounds

Physicochemical and Spectroscopic Comparison

Table 1: Comparative Data for Selected Analogues

Q & A

Advanced SAR Question

- Analog synthesis : Replace the tert-butyl group on the thiazole ring with methyl, trifluoromethyl, or aromatic substituents to assess steric/electronic effects .

- Piperazine modifications : Introduce substituents (e.g., 4-fluorophenyl) or replace piperazine with morpholine to study conformational flexibility .

- Biological testing : Use enzyme inhibition assays (e.g., kinase profiling) and cell-based models to correlate structural changes with activity .

Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Basic Characterization Question

- NMR spectroscopy : 1H/13C NMR confirms regiochemistry of the thiazole ring and piperazine sulfonamide linkage .

- Mass spectrometry (HR-MS) : Validates molecular weight (±2 ppm accuracy) and detects impurities .

- HPLC : Quantifies purity (>95%) using C18 columns and acetonitrile/water gradients .

How can researchers resolve crystallographic challenges in determining the 3D structure of this compound?

Q. Advanced Structural Analysis

- Cocrystallization : Use solvents like ethanol or DMSO to grow single crystals suitable for X-ray diffraction .

- Synchrotron radiation : Enhances resolution for low-symmetry crystals with large unit cells .

- Density functional theory (DFT) : Computational modeling supplements experimental data to confirm bond angles and torsional strain .

How should contradictory data on biological activity (e.g., varying IC50 values) be addressed?

Q. Data Contradiction Analysis

- Standardize assays : Use identical cell lines (e.g., HEK293 or HepG2) and control compounds across studies .

- Validate solubility : Pre-dissolve the compound in DMSO (≤0.1% final concentration) to avoid aggregation artifacts .

- Replicate conditions : Control temperature (37°C) and CO2 levels (5%) in cell-based assays to minimize variability .

What experimental approaches are used to elucidate the mechanism of action in antimicrobial studies?

Advanced Mechanistic Question

- Target identification : Perform competitive binding assays with radiolabeled ligands (e.g., [3H]-ATP for kinase targets) .

- Metabolic profiling : Use LC-MS to track compound-induced changes in bacterial lipid or peptidoglycan biosynthesis .

- Resistance studies : Serial passage assays with sub-MIC concentrations to identify mutation hotspots via whole-genome sequencing .

How can stability issues in aqueous solutions be mitigated during formulation studies?

Basic Stability Question

- pH optimization : Maintain pH 6–7 with phosphate buffers to prevent hydrolysis of the sulfonamide group .

- Lyophilization : Stabilize the compound as a lyophilized powder with cryoprotectants (e.g., trehalose) .

- Light protection : Store solutions in amber vials to avoid photodegradation of the thiazole ring .

What computational methods are effective for predicting binding modes with biological targets?

Advanced Modeling Question

- Molecular docking : Use AutoDock Vina or Glide to screen against protein databases (e.g., PDB IDs for kinases) .

- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability and identify key residue interactions .

- Free-energy calculations : Apply MM-GBSA to rank binding affinities of analogs .

How can solubility be improved without compromising bioactivity?

Q. Formulation Strategy

- Co-crystal engineering : Pair with succinic acid or nicotinamide to enhance aqueous solubility .

- Prodrug design : Introduce phosphate or PEG groups at the acetamide moiety for pH-sensitive release .

- Nanoformulation : Encapsulate in PLGA nanoparticles (size <200 nm) for sustained delivery .

What are the critical considerations for scaling up synthesis from milligram to gram quantities?

Q. Advanced Process Chemistry

- Catalyst optimization : Replace stoichiometric reagents with catalytic systems (e.g., Pd/C for hydrogenation) .

- Flow chemistry : Implement continuous flow reactors for exothermic steps (e.g., sulfonylation) to improve safety and yield .

- Pilot-scale purification : Use centrifugal partition chromatography (CPC) for high-throughput separation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.